A Comprehensive Technical Guide to 3-Pyridinecarboxaldehyde
A Comprehensive Technical Guide to 3-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinecarboxaldehyde, also known as nicotinaldehyde, is an organic compound with the chemical formula C₆H₅NO.[1] It is a significant intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[2] This document provides an in-depth overview of its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.
Chemical and Physical Properties
3-Pyridinecarboxaldehyde is a colorless to pale yellow or brown-yellow liquid.[3][4] It is an aromatic compound containing a pyridine (B92270) ring substituted with a carboxaldehyde group at the 3-position.[5] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 500-22-1[6][7] |
| Molecular Formula | C₆H₅NO[6][7] |
| Molecular Weight | 107.11 g/mol [6][7][8] |
| Appearance | Colorless to pale yellow or transparent brown-yellow liquid[3][4] |
| Melting Point | 8 °C[3][5] |
| Boiling Point | 209-210 °C at 760 mmHg (est.); 78-81 °C at 10 mmHg[4][5] |
| Density | 1.141 g/mL at 20 °C[3][5][8] |
| Refractive Index | 1.549 at 20 °C[5][8] |
| Flash Point | 60 °C (140 °F)[4][5] |
| Water Solubility | Miscible[5] |
| pKa | 3.43±0.10 (Predicted)[5] |
| LogP | 0.290[5] |
Synthesis of 3-Pyridinecarboxaldehyde
Several methods have been developed for the synthesis of 3-Pyridinecarboxaldehyde. Two common approaches are detailed below.
Experimental Protocol 1: From 3-Methylpyridine (B133936)
One industrial method involves the chlorination and subsequent catalytic hydrolysis of 3-methylpyridine.[3]
Step 1: Chlorination
-
Add 100 g of 3-methylpyridine to a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube.
-
Slowly heat the stirred reaction mixture to 137°C.
-
Introduce chlorine gas at a rate of 150 mL/min, maintaining the reaction temperature between 137°C and 142°C.
-
Monitor the reaction progress using gas chromatography. The reaction is complete when the concentration of the intermediate, 3-chloromethylpyridine, is less than 0.2%.
-
Cool the reaction mixture to obtain the chlorinated product.
Step 2: Hydrolysis
-
Transfer 154 g of the chlorination reaction liquid, 616 g of water, and 85.4 g of calcium carbonate into an autoclave.
-
Seal the autoclave and replace the internal atmosphere with nitrogen.
-
Heat the stirred mixture to 115°C and maintain this temperature for approximately 8 hours, or until the pressure no longer increases. The pressure should not exceed 1 MPa.
-
Upon completion, the resulting product is 3-Pyridinecarboxaldehyde with a purity of around 99.3%.[3]
Experimental Protocol 2: From 3-Cyanopyridine
Another method involves the hydrogenation of 3-cyanopyridine.[6]
-
Dissolve 93g of 3-methylpyridine in 1L of acetic acid to create a 10% solution and place it in a 2L autoclave.
-
Add 25g of a palladium/carbon catalyst and 9g of 68% concentrated nitric acid to the autoclave.
-
Seal the reactor and replace the air with oxygen.
-
Under 1 atm of oxygen pressure, raise the temperature to 100°C and maintain it for 2 hours.
-
Cool the reactor to room temperature and remove the acetic acid under negative pressure.
-
Add 200ml of water and 100ml of ethyl acetate (B1210297) to the residue, stir for 30 minutes, and then filter any insoluble matter.
-
Separate the filtrate layers. The upper organic layer contains the product.
Applications in Research and Drug Development
3-Pyridinecarboxaldehyde is a versatile building block in organic synthesis and holds significant importance in the pharmaceutical and agrochemical industries.[2]
-
Pharmaceutical Intermediate : It is a crucial starting material for the synthesis of various drugs. For instance, it is used in coupling reactions to synthesize novel dual inhibitors of thromboxane (B8750289) A2 synthase and 5-lipoxygenase.[5] Research has also focused on its role in developing new anti-inflammatory and anti-cancer agents.[2]
-
Agrochemical Intermediate : In the agrochemical sector, it is instrumental in synthesizing various pesticides and herbicides, contributing to crop protection and improved agricultural yields.[2]
-
Chemical Synthesis : Its reactivity with amines, alcohols, and hydrazines allows for the creation of diverse heterocyclic compounds and Schiff base ligands with specific applications.[2][3]
Safety and Handling
3-Pyridinecarboxaldehyde is a flammable liquid and vapor and is harmful if swallowed.[9] It can cause skin irritation, serious eye damage, and may cause respiratory irritation and allergic skin reactions.[9]
-
Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[9][10][11] Keep away from heat, sparks, open flames, and other ignition sources.[9] Ground and bond containers when transferring material.[12]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and direct sunlight.[12] Recommended storage temperature is between 2-8°C.[5][8] The compound is sensitive to air and light.[10]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[9] If on skin, rinse with water and remove contaminated clothing.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth and seek immediate medical attention.[9]
-
Fire Fighting : Use water spray, dry powder, foam, or carbon dioxide as extinguishing media.[9][12] Firefighters should wear self-contained breathing apparatus and full protective gear.[12]
Conclusion
3-Pyridinecarboxaldehyde (CAS No. 500-22-1) is a pivotal chemical intermediate with a well-established role in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity and well-understood properties make it an essential tool for researchers and professionals in drug development and chemical synthesis. Proper adherence to safety and handling protocols is crucial when working with this compound.
References
- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 5. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 6. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. capotchem.com [capotchem.com]
- 12. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
